molecular formula C17H13F3O2S2 B2489483 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 329079-31-4

4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2489483
CAS No.: 329079-31-4
M. Wt: 370.4
InChI Key: IACZGDJFKBXKTC-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate is an organic compound with the molecular formula C17H13F3O2S2. This compound features a unique combination of a dithiolan ring and a trifluoromethyl benzenecarboxylate group, making it of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate typically involves the esterification of 4-(1,3-dithiolan-2-yl)phenol with 3-(trifluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl benzoate
  • 4-(1,3-Dithiolan-2-yl)phenyl 4-(trifluoromethyl)benzenecarboxylate
  • 4-(1,3-Dithiolan-2-yl)phenyl 2-(trifluoromethyl)benzenecarboxylate

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the specific positioning of the trifluoromethyl group on the benzenecarboxylate moiety, which can significantly influence its chemical reactivity and biological activity. The presence of both the dithiolan ring and the trifluoromethyl group provides a distinctive combination of properties that can be leveraged in various applications.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O2S2/c18-17(19,20)13-3-1-2-12(10-13)15(21)22-14-6-4-11(5-7-14)16-23-8-9-24-16/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACZGDJFKBXKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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